molecular formula C23H22N6O B2659628 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034284-13-2

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2659628
CAS No.: 2034284-13-2
M. Wt: 398.47
InChI Key: JAHKNASGBBOGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 6. This moiety is linked via a phenyl ring to a pyrimidine-4-carboxamide group, which is further substituted with a pyrrolidin-1-yl group at position 7.

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-16-6-5-11-29-14-20(27-22(16)29)17-7-4-8-18(12-17)26-23(30)19-13-21(25-15-24-19)28-9-2-3-10-28/h4-8,11-15H,2-3,9-10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKNASGBBOGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=NC=N4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS Number: 1396867-79-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6OC_{23}H_{22}N_{6}O, with a molecular weight of 398.5 g/mol. It features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its potential therapeutic applications.

PropertyValue
Molecular FormulaC23H22N6OC_{23}H_{22}N_{6}O
Molecular Weight398.5 g/mol
CAS Number1396867-79-0

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrimidine exhibit various biological properties including significant anticancer activity against several cancer cell lines.

Case Study: Antitumor Efficacy
In a comparative study, various pyrimidine derivatives were tested against cancer cell lines such as SiHa, A549, MCF-7, and Colo-205. The results indicated that compounds similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutic agents like etoposide. Notably, the compound exhibited potent cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation (Table 1).

Cell LineCompound IC50 (µM)Reference
SiHa0.09 ± 0.0085
A5490.03 ± 0.0056
MCF-70.12 ± 0.064
Colo-2050.01 ± 0.074

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and cellular signaling pathways. The mechanism involves:

  • Inhibition of Kinases : The compound acts as an inhibitor of certain kinases that are crucial for tumor growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Broader Biological Activities

Beyond its anticancer properties, this compound has been investigated for additional biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects through modulation of inflammatory mediators.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent in several areas:

Anticancer Activity :
Research indicates that derivatives of pyrimidine compounds, similar to N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, exhibit notable anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The presence of specific substituents on the pyrimidine ring enhances their cytotoxic effects against tumors .

Anticonvulsant Effects :
Compounds with similar structures have demonstrated anticonvulsant activity in animal models. The mechanism often involves modulation of neurotransmitter systems, which could be explored further in the context of this compound .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions that create a complex molecular structure. The synthetic pathways typically include:

  • Formation of the Imidazo-Pyridine Framework : This involves cyclization reactions that introduce the imidazo ring system.
  • Pyrrolidine Attachment : The introduction of the pyrrolidine moiety is crucial for enhancing biological activity.

The final compound's molecular formula is C23H22N6O2C_{23}H_{22}N_6O_2 with a molecular weight of 414.5 g/mol .

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), showing IC50 values indicating effective growth inhibition .

Anticonvulsant Activity

The compound's structural analogs have been evaluated for their anticonvulsant properties through picrotoxin-induced convulsion models. These studies suggest that modifications to the pyrimidine structure can lead to enhanced anticonvulsant effects .

Case Studies and Research Findings

Several case studies provide insights into the efficacy of compounds related to this compound:

StudyCompound TestedCell LineIC50 (µM)Remarks
Study APyrimidine DerivativeMCF-75.71Superior to standard drug
Study BPyridine HybridPC318.4Significant anticonvulsant activity
Study CThiazole-Pyridine HybridHepG22.01Notable growth inhibition

These findings underline the importance of structural modifications in enhancing biological activity and therapeutic potential.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Aryl/Phenyl Linkages

  • Compound 26 () : 3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide

    • Key Differences : Replaces the pyrimidine-4-carboxamide group with a benzamide moiety. The phenyl ring is substituted with a fluorine atom at position 3.
    • Impact : The benzamide group may reduce solubility compared to the pyrimidine-carboxamide in the target compound. The fluorine substituent could enhance metabolic stability .
  • Compound S8 (): 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide Key Differences: Features a 4-chlorophenyl group on the imidazo[1,2-a]pyridine core and an N-methylbenzamide linkage.

Pyrimidine-Linked Analogues

  • Compound 27 (): (6-Methyl-8-(3-(morpholinosulfonyl)phenyl)imidazo[1,2-a]pyridin-2-yl)(pyrrolidin-1-yl)methanone Key Differences: Replaces the pyrimidine-carboxamide with a pyrrolidin-1-yl methanone group and introduces a morpholinosulfonyl substituent on the phenyl ring.
  • Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Contains a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl groups. Impact: The nitro group may confer electron-withdrawing effects, altering reactivity compared to the methyl-substituted target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Imidazo[1,2-a]pyridine core formation : Use Vilsmeier-Haack conditions (phosphorus oxychloride/DMF) to introduce aldehyde groups to the imidazo[1,2-a]pyridine scaffold .
  • Schiff base formation : Condensation of aldehydes with amines in glacial acetic acid, followed by reduction with sodium borohydride to stabilize secondary amine intermediates .
  • Pyrimidine coupling : React 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid derivatives with the imidazo[1,2-a]pyridine-phenyl intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).

Q. How can the molecular structure of this compound be confirmed?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks to verify aromatic protons (δ 7.0–8.5 ppm for imidazo[1,2-a]pyridine), pyrrolidine protons (δ 2.5–3.5 ppm), and carboxamide NH (δ ~10 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the carboxamide coupling step?

  • Experimental Design :

Variable Tested Range Optimal Condition Yield Improvement
SolventDMF, DCM, THFAnhydrous DMF15–20%
Coupling agentEDC, DCC, HATUHATU with DIEA25%
Temperature0°C, RT, 40°C0°C → RT gradient10%
  • Rationale : HATU minimizes racemization, while low temperatures reduce side reactions. Pre-activate the carboxylic acid for 30 minutes before adding the amine .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?

  • Approach :

  • Perform 2D NMR (COSY, NOESY, HSQC) to distinguish overlapping signals. For example, NOESY correlations between pyrrolidine protons and the pyrimidine ring confirm spatial proximity .
  • Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational modes to validate carboxamide tautomerism .

Q. What in vitro assays are suitable for evaluating bioactivity while minimizing false positives?

  • Protocol :

  • Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity to kinase domains (e.g., JAK2 or EGFR). Include controls with inactive stereoisomers.
  • Cellular assays : Test antiproliferative activity in cancer cell lines (IC₅₀) with ATP-based viability kits. Counterstain with Annexin V/PI to differentiate cytostatic vs. apoptotic effects .
  • Off-target screening : Employ kinase profiling panels (≥50 kinases) to assess selectivity .

Q. How do substituents (e.g., 8-methylimidazo[1,2-a]pyridine vs. pyrrolidine) influence metabolic stability?

  • Study Design :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The 8-methyl group reduces CYP3A4-mediated oxidation .
  • Plasma protein binding : Use equilibrium dialysis; pyrrolidine’s hydrophilicity decreases plasma binding (fu >20%) compared to piperidine analogs .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Strategies :

  • Use co-solvents (≤1% DMSO) or cyclodextrin-based formulations.
  • Synthesize phosphate prodrugs via esterification of the carboxamide .

Q. What computational tools predict binding modes with target proteins?

  • Workflow :

  • Docking : Use AutoDock Vina with crystal structures (PDB: 4R3P for kinases).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess pyrrolidine’s conformational flexibility in the ATP-binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.